molecular formula C13H14ClNO B2612033 2-(Benzyloxy)aniline hydrochloride CAS No. 857594-21-9

2-(Benzyloxy)aniline hydrochloride

Cat. No.: B2612033
CAS No.: 857594-21-9
M. Wt: 235.71
InChI Key: VOYDAPAXHMCVHB-UHFFFAOYSA-N
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Description

2-(Benzyloxy)aniline hydrochloride is an organic compound with the molecular formula C13H13NO·HCl. It is a derivative of aniline, where a benzyloxy group is attached to the second position of the aniline ring. This compound is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)aniline hydrochloride typically involves the reaction of 2-nitroaniline with benzyl alcohol under acidic conditions to form 2-(benzyloxy)nitrobenzene. This intermediate is then reduced to 2-(benzyloxy)aniline, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by purification steps to obtain the desired product in high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions: 2-(Benzyloxy)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: 2-(Benzyloxy)aniline.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-(Benzyloxy)aniline hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)aniline hydrochloride involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to modifications in their activity. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

  • 4-(Benzyloxy)aniline hydrochloride
  • 2-(Methoxy)aniline hydrochloride
  • 2-(Ethoxy)aniline hydrochloride

Comparison: 2-(Benzyloxy)aniline hydrochloride is unique due to the presence of the benzyloxy group at the second position, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

2-phenylmethoxyaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11;/h1-9H,10,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYDAPAXHMCVHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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